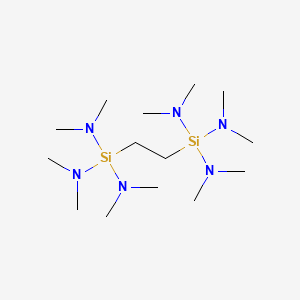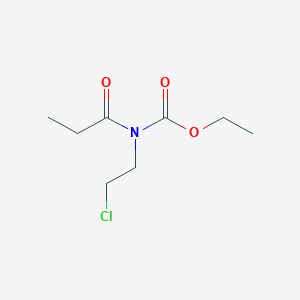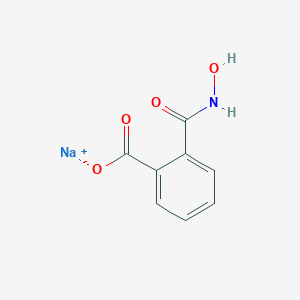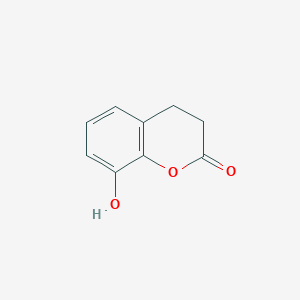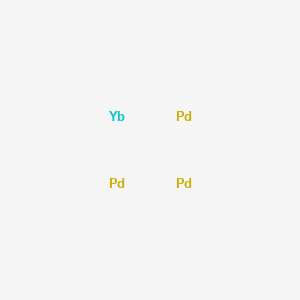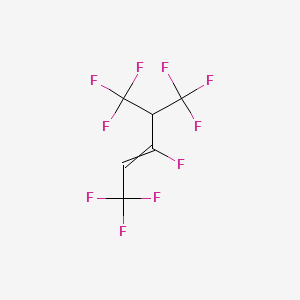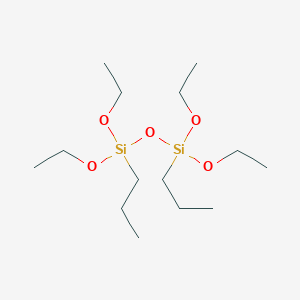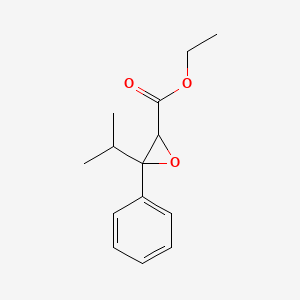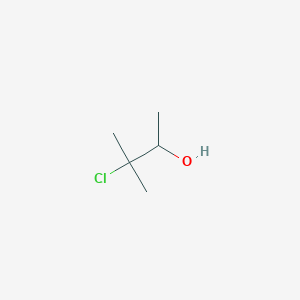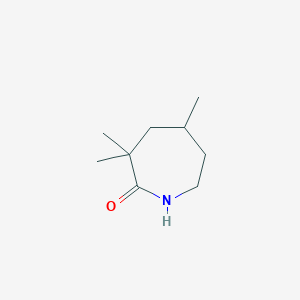
3,3,4,4-Tetramethylhexane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,4,4-Tetramethylhexane-2,5-dione is an organic compound with the molecular formula C10H18O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, where four methyl groups are attached to the hexane backbone, making it highly branched. It is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetramethylhexane-2,5-dione can be achieved through several methods. One common method involves the reaction of 2,2,3,3-tetramethylbutane-1,4-diol with an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,2,3,3-tetramethylbutane. This process can be carried out in large reactors with continuous monitoring of reaction parameters to optimize efficiency and minimize by-products. The use of catalysts such as platinum or palladium can enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions
3,3,4,4-Tetramethylhexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, esters, or other oxidized products.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3,4,4-Tetramethylhexane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving diketones.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism by which 3,3,4,4-Tetramethylhexane-2,5-dione exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes facilitated by the oxidizing agent. In reduction reactions, the diketone accepts electrons from the reducing agent, leading to the formation of alcohols. The molecular targets and pathways involved vary based on the specific chemical or biological context .
相似化合物的比较
Similar Compounds
3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione: A similar compound with a heterocyclic structure, used in different chemical reactions and applications.
2,2,3,3-Tetramethylbutane-1,4-diol: A precursor in the synthesis of 3,3,4,4-Tetramethylhexane-2,5-dione.
2,2,3,3-Tetramethylsuccinic acid: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its highly branched structure and the presence of two ketone groups. This makes it a versatile compound in organic synthesis and various scientific applications. Its stability and reactivity profile also distinguish it from other similar compounds .
属性
CAS 编号 |
23328-38-3 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
3,3,4,4-tetramethylhexane-2,5-dione |
InChI |
InChI=1S/C10H18O2/c1-7(11)9(3,4)10(5,6)8(2)12/h1-6H3 |
InChI 键 |
UMSOYACOXSGLNT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C)(C)C(C)(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


